![molecular formula C12H11BrN4O3 B2653446 3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034425-60-8](/img/structure/B2653446.png)
3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound against bacterial and fungal strains. Using the serial tube dilution method, they found that certain derivatives exhibited moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .
- The synthesized analogs were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. One of the most active molecules, H5, demonstrated an IC50 value of 14.85 μg/mL .
- The researchers assessed the anticancer potential of the derivatives against DU-145 cancer cell lines using the MTT assay. While all screened compounds showed mild anticancer activity, further optimization may enhance their effectiveness .
- In-silico studies evaluated the drug-likeness of these compounds. All derivatives were found to be drug-like, suggesting their potential for further development .
- Asymmetric organic boron complexes containing the 5-(pyridin-2-ylmethyl)imidazolidine-2,4-dione moiety were studied for their strong absorption and high fluorescence quantum yield. These properties make them potentially useful for bioorthogonal chemistry and bioimaging applications.
- Researchers explored two- and three-directional synthesis routes for novel (imidazolidine/thiazolidine)-2,4-diones. These compounds were evaluated for antibacterial and anticonvulsant activities, and molecular docking studies provided insights into their binding interactions .
Antimicrobial Activity
Antioxidant Properties
Anticancer Evaluation
Drug-Likeness and In-Silico ADME Studies
Fluorescent Organic Boron Complexes
Multidirectional Synthesis and Molecular Docking
Mechanism of Action
properties
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c13-8-1-7(2-14-3-8)11(19)16-5-9(6-16)17-10(18)4-15-12(17)20/h1-3,9H,4-6H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWYZXKFNVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione |
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